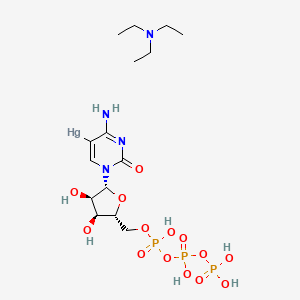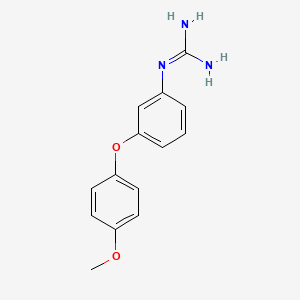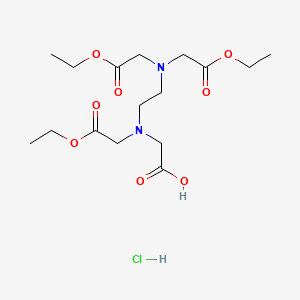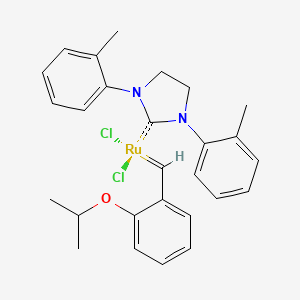
Stewart-Grubbs catalyst
Overview
Description
Stewart-Grubbs catalysts are a series of transition metal carbene complexes used as catalysts for olefin metathesis . They are named after Robert H. Grubbs, the chemist who supervised their synthesis . Several generations of the catalyst have been developed . Grubbs catalysts tolerate many functional groups in the alkene substrates, are air-tolerant, and are compatible with a wide range of solvents .
Synthesis Analysis
The first well-defined ruthenium catalyst was reported in 1992 . It was prepared from RuCl2(PPh3)4 and diphenylcyclopropene . This initial ruthenium catalyst was followed in 1995 by what is now known as the first-generation Grubbs catalyst . It is synthesized from RuCl2(PPh3)3, phenyldiazomethane, and tricyclohexylphosphine in a one-pot synthesis .
Molecular Structure Analysis
The molecular formula of the Stewart-Grubbs catalyst is C27H30Cl2N2ORu . The molecular weight is 570.52 . The percent composition is C 56.84%, H 5.30%, 12.43%, N 4.91%, O 2.80%, Ru 17.72% .
Chemical Reactions Analysis
Grubbs Catalyst® M204 can be used as a catalyst for ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) . It is also used to synthesize trisubstituted olefins with excellent functional group tolerance and selectivity via cross-metathesis and ring closing metathesis reactions .
Physical And Chemical Properties Analysis
Grubbs catalysts are purple solids . They have a melting point of 153 °C (307 °F; 426 K) (decomposition) .
Scientific Research Applications
Z-Selective Olefin Metathesis
The Stewart-Grubbs catalyst has been utilized to achieve Z-selective olefin metathesis . This application is particularly significant as it allows for the exclusive formation of Z-isomers of olefins, which are often more challenging to synthesize . The catalyst’s ability to merge with photocatalysis has expanded the scope of olefin metathesis, enabling the synthesis of complex molecules with high stereoselectivity .
Synthesis of Therapeutic Molecules
In pharmaceutical research, the Stewart-Grubbs catalyst facilitates the synthesis of therapeutic molecules. Its high tolerance for various functional groups makes it an ideal choice for constructing complex drug molecules with precise configurations, which is crucial for their biological activity .
Development of Advanced Materials
The catalyst is also instrumental in the development of advanced materials. Its application in polymerization reactions allows for the creation of polymers with unique properties, which can be used in various industries, from automotive to aerospace .
Green Chemistry Applications
The Stewart-Grubbs catalyst contributes to green chemistry by promoting reactions that are more environmentally friendly. It operates under mild conditions and can be used in aqueous solutions, reducing the need for harmful solvents and energy-intensive processes .
Agricultural Chemical Synthesis
In the agricultural sector, the catalyst aids in the synthesis of agrochemicals. The precision offered by the catalyst ensures the production of effective and safe pesticides and herbicides, which are essential for crop protection .
Flavor and Fragrance Industry
The fine chemical synthesis, including flavors and fragrances, benefits from the Stewart-Grubbs catalyst. It helps in constructing the carbon-carbon double bonds necessary for the complex molecules that make up various scents and tastes .
Research in Nanotechnology
Nanotechnology research utilizes the Stewart-Grubbs catalyst for creating nanoscale materials. The catalyst’s ability to form specific molecular structures is pivotal in the synthesis of nanoparticles and nanocomposites with desired properties .
Petrochemical Refining
Lastly, the Stewart-Grubbs catalyst finds application in petrochemical refining. It is used to improve the efficiency of processes such as the metathesis of olefins, which is key in the production of various petrochemicals .
Mechanism of Action
The mechanism of metathesis was first introduced by Chauvin . According to this, two alkenes, olefin and metal carbine, coordinated with each other to form a π-complex that after migratory insertion gives metallacyclobutane intermediate . After breaking of this butane ring, another π-complex is formed (containing exchanged alkylidene groups) that after dissociation affords targeted products .
Future Directions
The discovery of high-performance catalysts will evolve from trial-and-error to rational design . The catalysis for the transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The catalysis for cleaner chemical processes will be another active research direction .
properties
IUPAC Name |
[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCARGGZRTYFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746225 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stewart-Grubbs catalyst | |
CAS RN |
927429-61-6 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



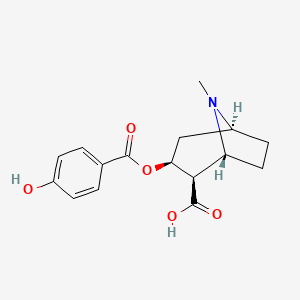

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

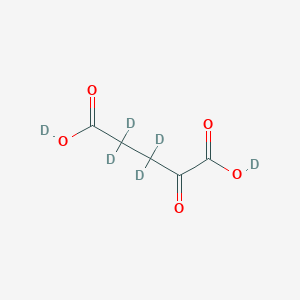
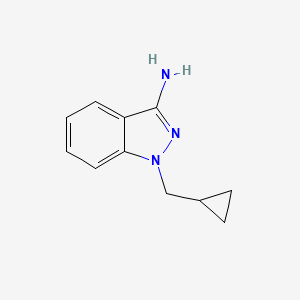
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)
